N-[(benzyloxy)carbonyl]glycylglycylproline
Overview
Description
N-[(Benzyloxy)carbonyl]glycylglycylproline is a synthetic peptide derivative that combines the amino acids glycine and proline with a benzyloxycarbonyl protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(benzyloxy)carbonyl]glycylglycylproline typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino group of glycine using a benzyloxycarbonyl (Cbz) group. This is followed by the coupling of the protected glycine with another glycine molecule to form a dipeptide. Finally, the dipeptide is coupled with proline to form the desired tripeptide. The reactions are usually carried out in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The purification of the final product is typically achieved through techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]glycylglycylproline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to remove the benzyloxycarbonyl protecting group, yielding the free peptide.
Substitution: The compound can participate in substitution reactions where the benzyloxycarbonyl group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas are used to remove the benzyloxycarbonyl group.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include the free peptide (after deprotection) and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
N-[(Benzyloxy)carbonyl]glycylglycylproline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex peptides and proteins.
Biology: The compound is employed in studies of enzyme-substrate interactions and protein folding.
Mechanism of Action
The mechanism of action of N-[(benzyloxy)carbonyl]glycylglycylproline involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group serves as a protecting group, preventing unwanted reactions during synthesis. Upon removal of the protecting group, the free peptide can interact with its target molecules, influencing various biochemical pathways. The specific pathways involved depend on the structure and function of the target molecules .
Comparison with Similar Compounds
Similar Compounds
N-[(Benzyloxy)carbonyl]glycylglycine: Similar in structure but lacks the proline residue.
N-[(Benzyloxy)carbonyl]-L-cysteinylglycine: Contains cysteine instead of proline, offering different reactivity and applications
Uniqueness
N-[(Benzyloxy)carbonyl]glycylglycylproline is unique due to the presence of both glycine and proline residues, which confer specific structural and functional properties. The proline residue introduces a kink in the peptide chain, affecting its overall conformation and interactions with other molecules. This makes it particularly useful in studies of protein folding and stability .
Properties
IUPAC Name |
1-[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6/c21-14(9-19-17(25)26-11-12-5-2-1-3-6-12)18-10-15(22)20-8-4-7-13(20)16(23)24/h1-3,5-6,13H,4,7-11H2,(H,18,21)(H,19,25)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTXYIPELQWGLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10305114 | |
Record name | N-[(Benzyloxy)carbonyl]glycylglycylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10305114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3434-75-1 | |
Record name | NSC169158 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169158 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[(Benzyloxy)carbonyl]glycylglycylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10305114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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